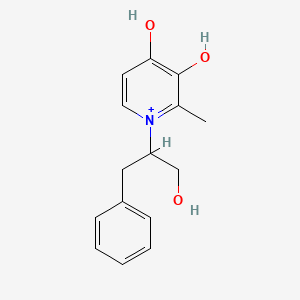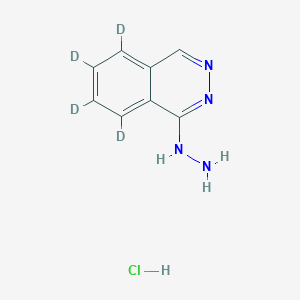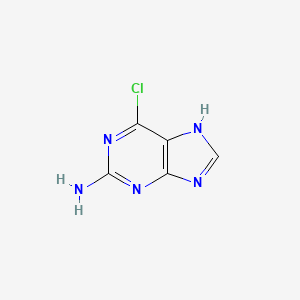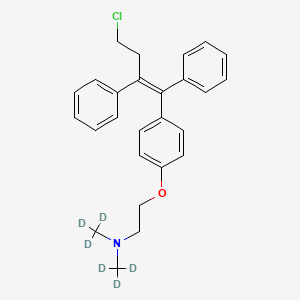
ADB-BUTINACA N-butanoic acid metabolite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ADB-BUTINACA N-butanoic acid metabolite is a synthetic cannabinoid metabolite. It is structurally similar to known synthetic cannabinoids and is often used as an analytical reference standard in forensic and research applications . Synthetic cannabinoids are a class of compounds that mimic the effects of naturally occurring cannabinoids found in cannabis, but they often have higher potency and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ADB-BUTINACA N-butanoic acid metabolite involves multiple steps, starting from the parent compound ADB-BUTINACA. The process typically includes:
Formation of the Indazole Core: This involves the reaction of appropriate starting materials under controlled conditions to form the indazole ring.
Attachment of the N-butanoic Acid Side Chain:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high throughput.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to achieve high purity levels required for analytical standards.
化学反应分析
Types of Reactions: ADB-BUTINACA N-butanoic acid metabolite undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .
科学研究应用
ADB-BUTINACA N-butanoic acid metabolite has several scientific research applications:
Forensic Toxicology: It is used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacological Studies: Researchers use it to study the metabolism and pharmacokinetics of synthetic cannabinoids.
Analytical Chemistry: It serves as a standard for method development and validation in analytical techniques like mass spectrometry and chromatography.
作用机制
The mechanism of action of ADB-BUTINACA N-butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, mimicking the effects of natural cannabinoids. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to various physiological effects, including altered neurotransmitter release and modulation of immune responses .
相似化合物的比较
ADB-PINACA: Another synthetic cannabinoid with a similar structure but different side chains.
5F-ADB-PINACA: A fluorinated analog with higher potency.
MDMB-BUTINACA: A related compound with a different metabolic profile.
Uniqueness: ADB-BUTINACA N-butanoic acid metabolite is unique due to its specific metabolic pathway and the resulting metabolites. It has distinct pharmacokinetic properties and a unique interaction profile with cannabinoid receptors, making it valuable for forensic and pharmacological research .
属性
分子式 |
C18H24N4O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
4-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]butanoic acid |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)15(16(19)25)20-17(26)14-11-7-4-5-8-12(11)22(21-14)10-6-9-13(23)24/h4-5,7-8,15H,6,9-10H2,1-3H3,(H2,19,25)(H,20,26)(H,23,24) |
InChI 键 |
IXWOIEDYLLODPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)



![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)

![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)


![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)

![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)
